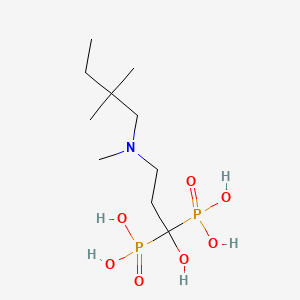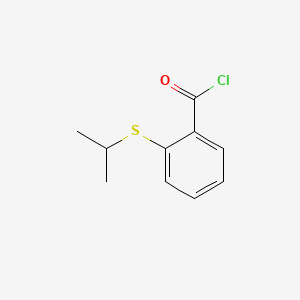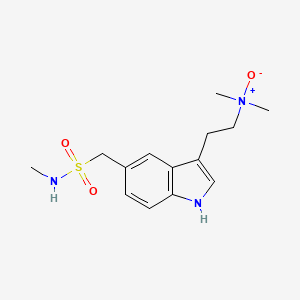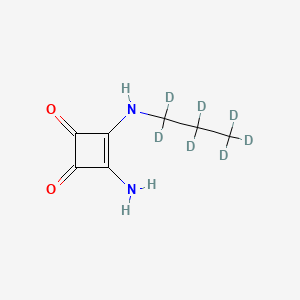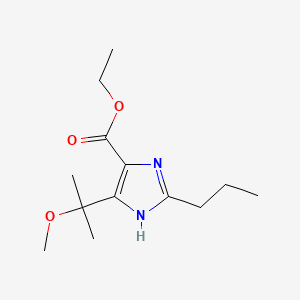
2'-Hydroxynonanophenone-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2’-Hydroxynonanophenone-13C6 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of phenol and is characterized by the presence of a hydroxyl group attached to a nonanophenone structure. The compound is labeled with carbon-13 isotopes, making it useful in various analytical and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxynonanophenone-13C6 typically involves the introduction of a hydroxyl group to a nonanophenone structure. The process may include the following steps:
Starting Material: The synthesis begins with a nonanophenone precursor.
Hydroxylation: The precursor undergoes hydroxylation using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions.
Isotope Labeling: The incorporation of carbon-13 isotopes is achieved through the use of labeled reagents or starting materials.
Industrial Production Methods
Industrial production of 2’-Hydroxynonanophenone-13C6 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the precursor are subjected to hydroxylation and isotope labeling.
Purification: The product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment.
Quality Control: Rigorous quality control measures are implemented to verify the isotopic composition and chemical purity of the final product.
化学反応の分析
Types of Reactions
2’-Hydroxynonanophenone-13C6 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the nonanophenone structure can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
科学的研究の応用
2’-Hydroxynonanophenone-13C6 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of pharmaceuticals.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of stable isotope labeling.
作用機序
The mechanism of action of 2’-Hydroxynonanophenone-13C6 involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The carbon-13 isotopes provide a unique signature that can be detected using analytical techniques, allowing researchers to track the compound’s behavior in various systems.
類似化合物との比較
Similar Compounds
2’-Hydroxynonanophenone: The non-labeled version of the compound, used in similar applications but without the isotopic signature.
2’-Hydroxyacetophenone: A related compound with a shorter carbon chain, used in similar research applications.
2’-Hydroxybenzophenone: Another phenol derivative with different substituents, used in UV-absorbing materials and research.
Uniqueness
2’-Hydroxynonanophenone-13C6 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research applications. The presence of carbon-13 isotopes enhances its utility in NMR spectroscopy and metabolic studies, providing insights that are not possible with non-labeled compounds.
特性
CAS番号 |
1346598-43-3 |
|---|---|
分子式 |
C15H22O2 |
分子量 |
240.293 |
IUPAC名 |
1-(2-hydroxyphenyl)nonan-1-one |
InChI |
InChI=1S/C15H22O2/c1-2-3-4-5-6-7-11-14(16)13-10-8-9-12-15(13)17/h8-10,12,17H,2-7,11H2,1H3/i8+1,9+1,10+1,12+1,13+1,15+1 |
InChIキー |
RNAGYCQGSMZTOH-WOZGUONDSA-N |
SMILES |
CCCCCCCCC(=O)C1=CC=CC=C1O |
同義語 |
1-(2-Hydroxyphenyl)-1-nonanone-13C6, 2’-Hydroxy-nonanophenone-13C6 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


